molecular formula C4H4N4O4 B014773 2-Amino-4,6-dihydroxy-5-nitropyrimidine CAS No. 80466-56-4

2-Amino-4,6-dihydroxy-5-nitropyrimidine

Cat. No. B014773
CAS RN: 80466-56-4
M. Wt: 172.1 g/mol
InChI Key: ZEBYRLPUWQNZNY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Amino-4,6-dihydroxy-5-nitropyrimidine and its derivatives has been explored through various methods. An unusual aromatic substitution reaction was observed during the synthesis of 2-amino-4,6-dichloro-5-nitropyrimidine, highlighting the reactivity of the nitro group in these compounds (Lopez et al., 2009). Additionally, the synthesis and methylation of some 2-amino-5-phenylpyrimidines provided insights into the chemical behavior and potential modifications of the pyrimidine nucleus (Brown & England, 1971).

Molecular Structure Analysis

The molecular and electronic structures of 2-amino-4,6-disubstituted pyrimidines, including nitroso derivatives, have been studied, revealing the significance of polarized molecular-electronic structures and charge-assisted hydrogen bonding (Quesada et al., 2004). These structural attributes facilitate extensive intermolecular interactions, contributing to the compound's distinct chemical properties.

Chemical Reactions and Properties

2-Amino-4,6-dihydroxy-5-nitropyrimidine participates in a variety of chemical reactions, demonstrating its versatile reactivity. The compound's nitration and subsequent reactions have been detailed, offering insights into the synthesis of dinitro derivatives and the nucleophilic cleavage of these products (Astrat’ev et al., 2001). Moreover, the hydrazinolysis of pyrimidine derivatives, including 5-substituted 6-amino-4-hydroxy-1-methylpyrimidine-2(1H)-thione, highlights the reactivity of the nitroso and amino groups, leading to the formation of various hydrazino and mercapto derivatives (Dickinson & Jacobsen, 1975).

Physical Properties Analysis

The crystal structures of 2-amino-5-nitropyrimidine polymorphs provide insight into the compound's physical properties, including crystal packing, hydrogen-bond patterns, and intermolecular forces. These structures demonstrate the compound's ability to form extensive networks of hydrogen bonds, which are crucial for understanding its solubility, stability, and interaction with other molecules (Aakeröy et al., 1998).

Chemical Properties Analysis

The chemical properties of 2-Amino-4,6-dihydroxy-5-nitropyrimidine are significantly influenced by its functional groups. Quantum chemical studies have been conducted to understand its structure, vibrational frequencies, and potential for non-linear optical properties, shedding light on its electronic structure and reactivity (Arivazhagan & Subhasini, 2012). These studies are essential for designing and synthesizing novel compounds based on the pyrimidine core.

Scientific Research Applications

Application 1: Synthesis of Pyrimidine-Based Compounds

  • Summary of Application: 2-Amino-4,6-dihydroxy-5-nitropyrimidine is used in the synthesis of pyrimidine-based compounds. These compounds are precursors of N-heterocyclic systems .
  • Methods of Application: The method involves aromatic nucleophilic substitution reaction products on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde. The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .
  • Results or Outcomes: This method allows the building of pyrimidine-based compound precursors of N-heterocyclic systems .

Application 2: Inhibition of Immune-Activated Nitric Oxide Production

  • Summary of Application: 2-Amino-4,6-dihydroxy-5-nitropyrimidine is used in the synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines. These compounds have shown inhibitory effects on immune-activated nitric oxide production .
  • Methods of Application: The compounds were prepared by a modified condensation of the corresponding monosubstituted malonic acid diesters with guanidine in an excess of sodium ethoxide .
  • Results or Outcomes: Irrespective of the substituent at the 5 position, 2-amino-4,6-dichloropyrimidines inhibited immune-activated NO production. The most effective was 5-fluoro-2-amino-4,6-dichloropyrimidine with an IC50 of 2 µM .

Application 3: Inhibition of Thymidine Phosphorylase Activity

  • Summary of Application: 2-Amino-4,6-dihydroxy-5-nitropyrimidine is an inhibitor of thymidine phosphorylase activity .
  • Methods of Application: The specific methods of application or experimental procedures for this use are not detailed in the source .
  • Results or Outcomes: The compound is a potent and selective inhibitor of 4-nitrophenol glucuronidation .

Application 4: Synthesis of Pyrimidine Azo Dyes

  • Summary of Application: 2-Amino-4,6-dihydroxy-5-nitropyrimidine is used in the synthesis of pyrimidine azo dyes having heteroaromatic diazo components .
  • Methods of Application: The dyes were prepared through a diazo coupling reaction between 4,6-dihydroxy-2-methylpyrimidine and diazotised 2-amino-thiazole and 2-amino-(6-substituted)benzothiazole .
  • Results or Outcomes: The dyes show positive solvatochromism in chloroform and glacial acetic acid (AA) and also one shows more bathochromic shift .

Application 5: Inactivation of DNA Repairing Protein MGMT

  • Summary of Application: 2-Amino-4,6-dichloro-5-nitropyrimidine is an intermediate required for the preparation of nitropyrimidines as inactivators of the DNA repairing protein MGMT .
  • Methods of Application: The specific methods of application or experimental procedures for this use are not detailed in the source .
  • Results or Outcomes: The compound is used in the development of new antihypertensive medicines .

Application 6: Synthesis of High Energy Density Material

  • Summary of Application: 2-Amino-4,6-dihydroxy-5-nitropyrimidine is used in the synthesis of hydroxyl ammonium salt of 3-dinitromethyl-1,2,4-triazolone, a high energy density material .
  • Methods of Application: The specific methods of application or experimental procedures for this use are not detailed in the source .
  • Results or Outcomes: The compound is used in the development of high energy density materials .

Application 7: Synthesis of 2-amino-4-(indolin-1-yl)-6-alkoxypyrimidine-5-carbaldehydes

  • Summary of Application: 2-Amino-4,6-dihydroxy-5-nitropyrimidine is used in the synthesis of 2-amino-4-(indolin-1-yl)-6-alkoxypyrimidine-5-carbaldehydes .
  • Methods of Application: The method involves a sequence of reactions of S_NAr, solvolysis, and Claisen–Schmidt condensation on symmetrically substituted 2-amino-4,6-dichloropyrimidine-5-carbaldehyde .
  • Results or Outcomes: This method allows the building of pyrimidine-based compound precursors of N-heterocyclic systems .

Application 8: Synthesis of 1,1-diamino-2,2-dinitroethylene

  • Summary of Application: 2-Amino-4,6-dihydroxy-5-nitropyrimidine is used in the synthesis of 1,1-diamino-2,2-dinitroethylene, an explosive material .
  • Methods of Application: The specific methods of application or experimental procedures for this use are not detailed in the source .
  • Results or Outcomes: The compound is used in the development of explosive materials .

Application 9: Synthesis of Hydroxyl Ammonium Salt of 3-dinitromethyl-1,2,4-triazolone

  • Summary of Application: 2-Amino-4,6-dihydroxy-5-nitropyrimidine is used in the synthesis of hydroxyl ammonium salt of 3-dinitromethyl-1,2,4-triazolone, a high energy density material .
  • Methods of Application: The specific methods of application or experimental procedures for this use are not detailed in the source .
  • Results or Outcomes: The compound is used in the development of high energy density materials .

Safety And Hazards

The compound is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-amino-4-hydroxy-5-nitro-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4O4/c5-4-6-2(9)1(8(11)12)3(10)7-4/h(H4,5,6,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBYRLPUWQNZNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(NC1=O)N)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00336851
Record name 2-Amino-4,6-dihydroxy-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4,6-dihydroxy-5-nitropyrimidine

CAS RN

80466-56-4
Record name 2-Amino-4,6-dihydroxy-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
JA Carbon - The journal of organic chemistry, 1961 - ACS Publications
5-Guanidino-l-methyl-4-nitroimidazole (V) has been prepared by reaction of the corresponding 5-chloro compound (III) with guanidine. Treatment of V with aqueous alkali under the …
Number of citations: 15 0-pubs-acs-org.brum.beds.ac.uk
SW Bailey, JE Ayling - Biochemistry, 1983 - ACS Publications
Steven W. Bailey and June E. Ayling* abstract: The tautomeric structure of the cofactor product of aromatic amino acid hydroxylases, quinoid dihydrobiopterin, is still unknown. …
Number of citations: 66 0-pubs-acs-org.brum.beds.ac.uk
BE Landberg - 1970 - ir.library.oregonstate.edu
LIST OF FIGURES Figure Page 1. Hydrazinolysis of 5-nitropyrimidines as reported by Krackov. 3 2. Reaction mechanism elucidated by Lehmkuhl. 7 3. Reaction scheme of 2-…
Number of citations: 0 ir.library.oregonstate.edu
SW Bailey, JE Ayling - Methods in enzymology, 1997 - Elsevier
Publisher Summary This chapter presents the synthesis of (6S)-tetrahydrofolic acid. The properties of the reduced folates, whether as enzyme cofactors or as substrates for transport or …

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